1-(4-chloro-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
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Overview
Description
1-(4-chloro-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a synthetic organic compound that belongs to the class of sulfonyl imidazoles. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the sulfonyl chloride: Reacting 4-chloro-3-propoxybenzenesulfonyl chloride with an appropriate base.
Imidazole formation: Condensation of the sulfonyl chloride with 2-phenyl-4,5-dihydro-1H-imidazole under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: Conversion to sulfonic acids or sulfoxides.
Reduction: Reduction of the sulfonyl group to sulfides.
Substitution: Nucleophilic substitution reactions at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Sulfides.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigation as a potential therapeutic agent due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chloro-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorobenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
- 1-(4-methoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
- 1-(4-nitrobenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
Uniqueness
1-(4-chloro-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity compared to other sulfonyl imidazoles.
Properties
IUPAC Name |
1-(4-chloro-3-propoxyphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-2-12-24-17-13-15(8-9-16(17)19)25(22,23)21-11-10-20-18(21)14-6-4-3-5-7-14/h3-9,13H,2,10-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZJAFBIUFPLKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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